molecular formula C11H15BClNO2 B1365290 4-Chloropyridine-3-boronic acid pinacol ester CAS No. 452972-15-5

4-Chloropyridine-3-boronic acid pinacol ester

Cat. No. B1365290
M. Wt: 239.51 g/mol
InChI Key: KTLJNRVZMVZXMR-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 452972-15-5. It has a molecular weight of 239.51 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including compounds like 4-Chloropyridine-3-boronic acid pinacol ester, are key in Suzuki coupling reactions for synthesizing complex molecules. These esters pose unique analytical challenges due to their propensity for hydrolysis, complicating their analysis through conventional methods like GC and HPLC. Innovative approaches, such as non-aqueous and aprotic diluents and highly basic mobile phases, are necessary to stabilize and adequately analyze these reactive esters (Zhong et al., 2012).

Metal- and Additive-Free Borylation

Boronic acids and esters play a vital role in various domains, including synthetic organic chemistry and drug discovery. Traditional synthesis methods often involve metal catalysts, leading to contamination concerns. A metal- and additive-free photoinduced borylation method offers a simpler and cleaner alternative, facilitating the direct conversion of haloarenes to boronic acids and esters, which is applicable on multigram scales (Mfuh et al., 2017).

Suzuki Cross-Coupling Enhancements

4-Chloropyridine-3-boronic acid pinacol ester, as part of the broader category of pinacolboronate esters, is instrumental in Suzuki cross-coupling reactions. Such esters enable the synthesis of diverse organic compounds by coupling with (hetero)aryl bromides. The process showcases high yields and the potential for double and triple couplings, underscoring the ester's utility in introducing electron-withdrawing groups into organic compounds (Batool et al., 2016).

Fluorescence Enhancement through Exciplex Formation

Exciplex formation involving pyridinium boronic acids and phenyl groups, facilitated by compounds like 4-Chloropyridine-3-boronic acid pinacol ester, can be monitored via fluorescence. The addition of pinacol leads to enhanced Lewis acidity, significantly amplifying the fluorescence, which has implications for molecular sensing and diagnostics (Huang et al., 2010).

Well-Defined Water-Soluble Boronic Acid (Co)polymers

The polymerization of pinacolboronate esters, such as 4-Chloropyridine-3-boronic acid pinacol ester, via reversible addition−fragmentation chain transfer (RAFT), allows for the creation of boronic acid (co)polymers. These polymers have a range of applications, from drug delivery systems to materials science, highlighting the versatility of these esters in polymer chemistry (Cambre et al., 2007).

Safety And Hazards

The safety information for 4-Chloropyridine-3-boronic acid pinacol ester indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of boronic esters like 4-Chloropyridine-3-boronic acid pinacol ester could involve further development and refinement of the Suzuki–Miyaura coupling process . This could lead to more efficient and versatile methods for forming carbon-carbon bonds in organic synthesis .

properties

IUPAC Name

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLJNRVZMVZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476867
Record name 4-Chloropyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-3-boronic acid pinacol ester

CAS RN

452972-15-5
Record name 4-Chloropyridine-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyridine-3-boronic acid, pinacol ester
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